5,7-Dichloroisatin

Descripción

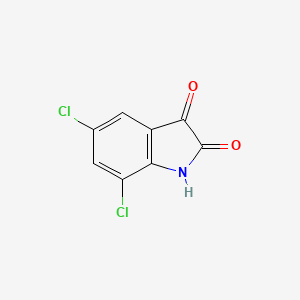

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dichloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGGQJHJRFZDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213181 | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6374-92-1 | |

| Record name | 5,7-Dichloroisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6374-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006374921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dichloroisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7-Dichloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-dichloro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5,7-Dichloroisatin CAS number and properties

An In-depth Technical Guide to 5,7-Dichloroisatin

This technical guide provides a comprehensive overview of this compound, a halogenated derivative of isatin. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the compound's chemical and physical properties, detailed experimental protocols for its synthesis, and insights into its biological activities and potential mechanisms of action.

Core Properties of this compound

This compound is a solid chemical compound belonging to the isatin family. Its core identifiers and physicochemical properties are summarized below for quick reference.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 6374-92-1 | [1][2] |

| IUPAC Name | 5,7-dichloro-1H-indole-2,3-dione | [2] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1][2] |

| Molecular Weight | 216.02 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Melting Point | 218-223 °C (lit.) | [1] |

| Purity | ≥95% | [1] |

| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 | [1][2] |

| EC Number | 228-928-3 | [1] |

| MDL Number | MFCD00043905 | [1][2] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. The classical approach is the Sandmeyer synthesis, though modern methods offer safer and more efficient alternatives.

Chlorination of Isatin with Trichloroisocyanuric Acid (TCCA)

This method is a rapid, efficient, and solvent-free approach for the selective synthesis of this compound.[3] The reaction's outcome is dependent on the molar ratio of the reactants.[3]

Methodology:

-

Reactant Preparation: In a suitable reaction flask, combine Isatin (1 equivalent) and Trichloroisocyanuric Acid (TCCA) (1 equivalent).

-

Reaction Initiation: Cool the mixture in a dry ice-acetone bath to -78°C.

-

Acid Addition: Add concentrated sulfuric acid dropwise to the cooled mixture via an addition funnel, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period to ensure completion. The halogenation occurs preferentially at the 5 and 7 positions of the isatin ring, which are the most active sites for electrophilic aromatic substitution.[3]

-

Product Isolation: Pour the reaction mixture over crushed ice. The crude this compound will precipitate as a solid.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent like ethyl acetate can be performed to obtain a highly pure product.[4] An 85% yield has been reported for this method.[5]

Sandmeyer Synthesis (General Procedure)

The Sandmeyer synthesis is a classical, multi-step method for producing isatins from anilines.[3][5] While effective, it involves hazardous reagents and may generate toxic byproducts like hydrogen cyanide.[3] The general workflow is outlined below.

Methodology:

-

Isonitrosoacetanilide Formation: An aniline (in this case, 3,5-dichloroaniline would be the precursor) is reacted with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide.[6]

-

Cyclization: The dried isonitrosoacetanilide is then treated with a strong acid, typically concentrated sulfuric acid. The mixture is heated to facilitate the cyclization reaction, which forms the isatin ring.[4][6]

-

Isolation and Purification: The reaction mixture is poured onto ice to precipitate the crude isatin product. The product is then collected, washed, and can be purified by recrystallization.[6]

Biological Activities and Signaling Pathways

Isatin and its derivatives are recognized for a wide spectrum of biological and pharmacological activities.[7] Halogenated isatins, in particular, have shown significant potential.

Known Activities:

-

Anticonvulsant and Anxiolytic: Ketals of 5-haloisatins have demonstrated anticonvulsant and anxiolytic properties.[3] More broadly, isatin itself exhibits anticonvulsant effects at higher doses.[8][9]

-

Anticancer: Isatin derivatives have been investigated for their antitumor and antiangiogenic activities.[10] Halogenation at the 5-position has been shown to increase cytotoxic properties against cancer cell lines.[7]

-

Antimicrobial: The isatin scaffold is a component of compounds with antibacterial, antifungal, and antitubercular activities.[8][10]

-

Antiviral: Certain isatin derivatives, such as methisazone, are effective against viruses like variola and vaccinia.[9] 5-Chloroisatin is among the analogues that have been studied for antiviral potential.[10]

Potential Mechanism of Action:

While the specific signaling pathways directly modulated by this compound are not yet fully elucidated, the broader class of isatin derivatives is known to interfere with key cellular signaling cascades implicated in cancer and other diseases.[11] One of the most critical pathways in cancer cell survival, proliferation, and growth is the PI3K/Akt/mTOR pathway.[12][13] Small molecule inhibitors often target kinases like Akt within this cascade. Based on the established anticancer properties of isatin derivatives, it is plausible that this compound may exert its effects by inhibiting one or more components of this pathway.

References

- 1. 5,7-二氯靛红 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. tandfonline.com [tandfonline.com]

- 4. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ijstr.org [ijstr.org]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Violacein synergistically increases 5-fluorouracil cytotoxicity, induces apoptosis and inhibits Akt-mediated signal transduction in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

synthesis of 5,7-Dichloroisatin from isatin

An In-depth Technical Guide to the Synthesis of 5,7-Dichloroisatin from Isatin

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound featuring a fused indole nucleus with keto and lactam moieties. This unique structure serves as a privileged scaffold in medicinal chemistry, forming the basis for a wide array of synthetic compounds with diverse pharmacological activities.[1][2][3] Isatin and its derivatives are key building blocks in drug discovery and development, exhibiting properties ranging from anticancer to antimicrobial and antiviral activities.[2]

Halogenated isatins, in particular, have garnered significant attention from researchers. The introduction of halogen atoms, such as chlorine, into the isatin ring can profoundly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological efficacy. This compound, a di-chlorinated derivative, is an important intermediate for the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients. This guide provides a detailed technical overview of a primary method for synthesizing this compound directly from isatin, focusing on the electrophilic chlorination using Trichloroisocyanuric Acid (TCCA).

Core Synthesis Methodology: Electrophilic Chlorination

The direct is efficiently achieved through electrophilic aromatic substitution. The aromatic ring of isatin is activated towards electrophilic attack, and controlled chlorination can yield mono- and di-substituted products. The use of Trichloroisocyanuric Acid (TCCA) in a strong acidic medium like concentrated sulfuric acid has been established as an effective method.[4][5] The strong acid protonates TCCA, generating a highly reactive "superelectrophilic" chlorinating species, which facilitates the efficient dichlorination of the isatin ring at the 5 and 7 positions.[5][6]

Experimental Protocol

This protocol is adapted from established literature procedures for the chlorination of isatin using Trichloroisocyanuric Acid.[4]

Materials:

-

Isatin (C₈H₅NO₂)

-

Trichloroisocyanuric Acid (TCCA, C₃Cl₃N₃O₃)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Methanol (CH₃OH)

-

Dry Ice-Acetone Bath

Procedure:

-

Reaction Setup: In a flask equipped for low-temperature reactions, combine Isatin (100 mmol) and Trichloroisocyanuric Acid (100 mmol).

-

Cooling: Cool the flask containing the solid mixture to -78°C using a dry ice-acetone bath.

-

Acid Addition: Add concentrated sulfuric acid (75 mL) dropwise to the cooled mixture via an addition funnel. Maintain the low temperature and stir the mixture during the addition.

-

Reaction Progression: Once the addition is complete, allow the reaction to proceed. The progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is carefully poured over cracked ice to quench the reaction.

-

Precipitation and Filtration: The crude product precipitates out of the aqueous solution. Collect the solid by vacuum filtration.

-

Purification: Purify the crude solid by triturating with methanol. This process involves washing the solid with the solvent to remove impurities. Filter the purified product to yield this compound.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of chlorinated isatins and the physical properties of the final product.

Table 1: Reaction Parameters for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Molar Ratio (Isatin:TCCA) | Solvent/Medium | Temperature | Product | Yield (%) | Reference |

| Isatin | Trichloroisocyanuric Acid (TCCA) | 1:1 (excess TCCA) | Conc. H₂SO₄ | -78°C | This compound | 85% | [4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6374-92-1 | [7] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [7][8] |

| Molecular Weight | 216.02 g/mol | [7] |

| Appearance | Solid | [7] |

| Melting Point | 218-223 °C | [7] |

Visualization of Synthesis Workflow

The following diagram illustrates the chemical transformation process from the starting material to the final product.

Caption: Reaction scheme for the synthesis of this compound.

References

- 1. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. This compound = 95 6374-92-1 [sigmaaldrich.com]

- 8. PubChemLite - this compound (C8H3Cl2NO2) [pubchemlite.lcsb.uni.lu]

5,7-Dichloroisatin: A Technical Overview of its Molecular Structure, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,7-Dichloroisatin, a halogenated derivative of isatin. The document details its molecular characteristics, a robust synthesis protocol, and an exploration of its biological activities, offering valuable insights for its application in chemical and pharmaceutical research.

Core Molecular and Physical Properties

This compound is a solid organic compound distinguished by the presence of two chlorine atoms on the isatin backbone. These substitutions significantly influence its chemical reactivity and biological profile.

| Property | Value | Reference |

| IUPAC Name | 5,7-dichloro-1H-indole-2,3-dione | |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1] |

| Molecular Weight | 216.02 g/mol | [1] |

| CAS Number | 6374-92-1 | [1] |

| Appearance | Solid | |

| SMILES String | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 |

Molecular Structure of this compound

The structure of this compound is characterized by an indole core with carbonyl groups at positions 2 and 3, and chlorine atoms at positions 5 and 7 of the aromatic ring.

Caption: 2D representation of the this compound molecule.

Experimental Protocol: Synthesis of this compound

A reliable method for the synthesis of this compound involves the chlorination of isatin using trichloroisocyanuric acid (TCCA) in the presence of sulfuric acid. This solvent-free method is noted for its efficiency and straightforward execution.[2]

Materials:

-

Isatin

-

Trichloroisocyanuric acid (TCCA)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, combine isatin and trichloroisocyanuric acid in a 1:1 molar ratio.[2]

-

Reaction Initiation: Cool the mixture and slowly add concentrated sulfuric acid. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction Progression: The reaction mixture is stirred until the conversion to this compound is complete. The progress can be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC).

-

Product Isolation: Upon completion, the reaction mixture is carefully poured over a sufficient quantity of crushed ice. This step facilitates the precipitation of the crude product.[2]

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove any residual acid and other water-soluble impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent to obtain very pure crystals of this compound.[2]

Caption: Step-by-step workflow for the synthesis of this compound.

Biological Activities and Signaling Pathways

Isatin and its derivatives are recognized for a broad spectrum of biological activities, positioning them as compelling scaffolds in drug discovery.[3][4] While the specific signaling pathways for this compound are a subject of ongoing research, the isatin core is known to interact with various biological targets.

Isatin itself is an endogenous indole that has been shown to modulate several physiological processes.[5] Derivatives of isatin have demonstrated a range of pharmacological effects, including:

-

Antiviral Activity: Certain isatin derivatives have been investigated for their potential to inhibit viral replication.[3][5]

-

Antitumor and Antiangiogenic Activity: The isatin scaffold is a component of molecules that can inhibit tumor growth and the formation of new blood vessels that supply tumors.[5]

-

Antibacterial and Antifungal Activity: Isatin derivatives have shown efficacy against various bacterial and fungal strains.[5]

-

Anticonvulsant and Anxiolytic Effects: The isatin core has been associated with effects on the central nervous system, including anticonvulsant and anxiety-modulating properties.[3][5][6]

The diverse biological effects of isatin derivatives suggest their interaction with multiple cellular signaling pathways. Further investigation is required to elucidate the precise mechanisms of action for this compound and its potential therapeutic applications.

Caption: Conceptual diagram of the diverse biological activities of isatin derivatives.

References

- 1. This compound = 95 6374-92-1 [sigmaaldrich.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijstr.org [ijstr.org]

- 5. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

The Potent Biological Activity of 5,7-Dichloroisatin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have long been a subject of intense scientific scrutiny, owing to their diverse and potent biological activities. Among these, halogenated isatins, particularly 5,7-dichloroisatin derivatives, have emerged as a promising class of compounds with significant potential in the development of novel therapeutic agents. The presence of chlorine atoms at the 5 and 7 positions of the isatin core profoundly influences the molecule's lipophilicity and electronic properties, often leading to enhanced biological efficacy. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties.

Synthesis of this compound and its Derivatives

The foundational step in the exploration of this class of compounds is the synthesis of the this compound scaffold. A prevalent and efficient method for this is the direct chlorination of isatin.

Experimental Protocol: Synthesis of this compound via Chlorination

Materials:

-

Isatin

-

Trichloroisocyanuric acid (TCCA)

-

Concentrated Sulfuric Acid

-

Methanol

Procedure:

-

In a flask, combine isatin and a molar excess of trichloroisocyanuric acid.

-

Cool the mixture in a dry ice-acetone bath to -78°C.

-

Slowly add concentrated sulfuric acid dropwise to the cooled mixture.

-

Allow the reaction to proceed, monitoring its completion by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the crude product with water and then with a small amount of cold methanol.

-

Recrystallize the solid from an appropriate solvent to yield pure this compound.

Derivatization of the this compound core can be achieved through various reactions, most commonly at the N-1 position (alkylation, acylation) or the C-3 carbonyl group (condensation reactions to form Schiff bases, hydrazones, etc.).

Biological Activities of this compound Derivatives

The introduction of dichloro-substituents on the isatin ring has been shown to potentiate a range of biological activities.

Anticancer Activity

Numerous studies have highlighted the significant cytotoxic effects of halogenated isatin derivatives against a panel of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis through intrinsic and extrinsic pathways.

Quantitative Anticancer Data:

| Derivative Type | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 5,7-Dibromo-N-(p-methylbenzyl)isatin | Leukemia | 0.49 | [1] |

| 5-Bromo-isatin-based pyrazoline | Leukemia | 0.69 - 3.35 | [2] |

| 5-Halo-isatin oxadiazole derivative | HeLa | 10.64 - 33.62 | [3] |

| Isatin-based α,β-unsaturated ketone | NCI-H460 | 3.2 | [4] |

| Isatin-fluoroquinazolinone hybrid | MCF-7 | 0.35 | [4] |

| Bis-(indoline-2,3-dione) derivative | MCF-7 | 0.0028 | [4] |

Note: Data for this compound derivatives are often extrapolated from studies on other di-halogenated isatins. Further specific testing is warranted.

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. The mechanism is believed to involve the disruption of essential cellular processes in the microorganisms.

Quantitative Antimicrobial Data:

| Derivative Type | Microorganism | MIC (µM) | Reference |

| 5,7-Dibromo-isatin thiosemicarbazone | Aspergillus niger | 3.12 | [4] |

| 5,7-Dibromo-isatin thiosemicarbazone | Bacillus subtilis | 1.56 | [4] |

| 5,7-Dibromo-isatin thiosemicarbazone | Staphylococcus aureus | 1.56 | [4] |

| 5,7-Dibromo-isatin thiosemicarbazone | MRSA (clinical isolates) | 0.78 | [4] |

| Isatin-quinoline conjugate | Streptococcus mutans | 0.0002 mg/mL | [5] |

| Isatin-quinoline conjugate | MRSA | 0.006 mg/mL | [5] |

Antiviral Activity

The isatin scaffold has a long history in antiviral research, and its halogenated derivatives are no exception. These compounds have shown inhibitory effects against various viruses, often by targeting viral enzymes or replication processes.

Mechanisms of Action

The biological effects of this compound derivatives are underpinned by their interaction with various cellular targets and signaling pathways.

Induction of Apoptosis in Cancer Cells

A primary anticancer mechanism of isatin derivatives is the induction of programmed cell death, or apoptosis. This is often initiated by an increase in intracellular reactive oxygen species (ROS).

Caption: Proposed apoptotic pathway induced by this compound derivatives.

Inhibition of Protein Kinases

Isatin derivatives have been identified as inhibitors of various protein kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in cancer.[6][7] By blocking the activity of these kinases, this compound derivatives can disrupt cancer cell proliferation and survival.

Caption: Inhibition of protein kinase signaling by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Procedure:

-

Compound Preparation: Prepare serial dilutions of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in anticancer and antimicrobial assays, coupled with their amenability to synthetic modification, makes them attractive candidates for further drug discovery and development efforts. The mechanisms of action, primarily involving the induction of apoptosis via ROS generation and the inhibition of key protein kinases, provide a solid foundation for rational drug design. The experimental protocols outlined in this guide offer a standardized approach for the synthesis and biological evaluation of this promising class of compounds, paving the way for future innovations in the fight against cancer and infectious diseases.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. dovepress.com [dovepress.com]

Spectroscopic and Structural Analysis of 5,7-Dichloroisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and structural characteristics of 5,7-Dichloroisatin (5,7-dichloro-1H-indole-2,3-dione), a halogenated derivative of isatin. Isatin and its analogs are of significant interest in medicinal chemistry due to their wide range of biological activities. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, characterization, and application in drug discovery and development.

Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound, based on available literature and predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the N-H proton of the isatin core. The electron-withdrawing effects of the two chlorine atoms at positions 5 and 7 will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-4 | 7.0 - 7.5 | d |

| H-6 | 7.0 - 7.5 | d |

| N-H | 10.0 - 11.0 | br s |

Note: Predicted values are based on the analysis of similar halogenated isatin compounds. Actual experimental values may vary. d = doublet, br s = broad singlet.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons (C=O) of the isatin core are expected to resonate at the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 180 - 185 |

| C-3 (C=O) | 158 - 162 |

| C-3a | 115 - 120 |

| C-4 | 125 - 130 |

| C-5 | 130 - 135 |

| C-6 | 120 - 125 |

| C-7 | 135 - 140 |

| C-7a | 145 - 150 |

Note: Predicted values are based on the analysis of similar halogenated isatin compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and carbonyl (C=O) groups. A crystal structure study of this compound has confirmed the presence of intermolecular N—H⋯O hydrogen bonds, which would influence the position and shape of the N-H stretching band.[1]

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C=O Stretch (Amide) | 1730 - 1750 | Strong |

| C=O Stretch (Ketone) | 1700 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1620 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

Note: Predicted values are based on typical ranges for these functional groups in related compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. While experimental mass spectra for this compound are not widely published, predicted data is available.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 215.96137 |

| [M+Na]⁺ | 237.94331 |

| [M-H]⁻ | 213.94681 |

| [M]⁺ | 214.95354 |

Data sourced from PubChem.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in a single comprehensive source. However, general procedures for the characterization of isatin derivatives can be adapted.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Standard pulse sequences would be used to acquire the spectra. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: An IR spectrum can be obtained using the solid sample directly with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used to record the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: The sample would be dissolved in a suitable solvent and introduced into the mass spectrometer.

-

Instrumentation: High-resolution mass spectrometry (HRMS) using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be appropriate.

-

Data Acquisition: The instrument would be operated in either positive or negative ion mode to detect the relevant adducts.

Logical Relationships and Workflows

The synthesis and characterization of this compound follow a logical workflow, starting from the synthesis and proceeding through purification and spectroscopic analysis for structural confirmation.

Caption: Experimental workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive characterization, it is recommended that researchers acquire experimental data on their specific samples and compare it with the predictive information presented here and in the broader scientific literature.

References

Technical Guide: High-Purity 5,7-Dichloroisatin for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of high-purity 5,7-Dichloroisatin, a key heterocyclic compound utilized in drug discovery and chemical biology. This document outlines its commercial availability, physicochemical properties, representative analytical methodologies, and its role as a modulator of critical biological pathways.

Introduction to this compound

This compound is a halogenated derivative of isatin, a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of electron-withdrawing chlorine atoms confer unique chemical and biological properties. It serves as a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors and potential therapeutic agents. Notably, isatin derivatives have been extensively studied for their anticancer and antibacterial activities.[1]

Commercial Availability

Sourcing high-purity this compound is critical for reproducible experimental results. The following table summarizes offerings from prominent commercial suppliers. Researchers are advised to consult the suppliers directly for the most current information and to request certificates of analysis (CoA).

| Supplier | Product / Catalog Number | Purity Specification | Available Quantities |

| Sigma-Aldrich (Merck) | 633623 | ≥95% | 1 g |

| Fluorochem | F045004 | 97% | Inquire |

| LBAO Chemicals | 6374-92-1 | >98% | Bulk (e.g., 25 kg) |

Physicochemical and Technical Data

A summary of key properties for this compound (CAS No: 6374-92-1) is provided below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₃Cl₂NO₂ | [2] |

| Molecular Weight | 216.02 g/mol | |

| Appearance | Light yellow to off-white crystalline powder | [1] |

| Melting Point | 218-223 °C | [1] |

| Form | Solid | [3] |

| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | |

| SMILES | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 |

Experimental Protocols

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a general method for assessing the purity of this compound. It is a representative method and may require optimization based on the specific instrumentation used.

Objective: To separate and quantify this compound from potential impurities.

1. Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA), HPLC-grade

-

Methanol, HPLC-grade (for sample preparation)

2. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% (v/v) TFA in Water

-

Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile

-

Gradient Elution:

-

0-2 min: 95% A, 5% B

-

2-17 min: Linear gradient to 5% A, 95% B

-

17-20 min: Hold at 5% A, 95% B

-

20-22 min: Return to 95% A, 5% B

-

22-25 min: Re-equilibration at 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min[4]

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or scan for optimal wavelength)

-

Injection Volume: 10 µL

4. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 50 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter before injection.

5. Data Analysis:

-

Integrate the peak area of all detected peaks.

-

Calculate the purity of this compound as a percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area_main_peak / Area_total) * 100

-

Biological Activity and Signaling Pathways

This compound and related compounds are recognized as inhibitors of caspases, a family of cysteine proteases that are central executioners of apoptosis (programmed cell death).[5][6] By inhibiting initiator or executioner caspases, these molecules can prevent the dismantling of the cell, making them valuable tools for studying apoptosis and as potential starting points for therapeutics in diseases with excessive cell death.

The Caspase-Mediated Apoptotic Pathway

Apoptosis can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[6][7] Both pathways converge on the activation of executioner caspases.

-

Extrinsic Pathway: Triggered by the binding of external ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[6][8] This leads to the recruitment of adapter proteins and the activation of initiator Caspase-8.[5][8]

-

Intrinsic Pathway: Initiated by cellular stress, which causes the release of cytochrome c from the mitochondria.[5][8] Cytochrome c binds to APAF-1, forming the apoptosome, which in turn activates initiator Caspase-9.[5][8]

-

Execution Phase: Activated Caspase-8 and Caspase-9 both cleave and activate executioner caspases, such as Caspase-3.[5][8] Caspase-3 then cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. This compound is hypothesized to inhibit these caspases, thereby blocking the apoptotic cascade.

Experimental Workflow: Cell-Based Caspase Activity Assay

The following workflow outlines a general procedure to validate the inhibitory effect of this compound on caspase activity in a cellular context.

References

- 1. lbaochemicals.com [lbaochemicals.com]

- 2. pschemicals.com [pschemicals.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. separationmethods.com [separationmethods.com]

- 5. abeomics.com [abeomics.com]

- 6. anygenes.com [anygenes.com]

- 7. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

5,7-Dichloroisatin: A Technical Guide to Safety and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dichloroisatin is a halogenated heterocyclic building block widely utilized in organic synthesis and medicinal chemistry.[1] Its versatile structure serves as a precursor for a variety of more complex molecules, including potential therapeutic agents.[2] As with any potent chemical reagent, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety. This guide provides an in-depth overview of the safety and handling precautions for this compound, compiled from available safety data sheets and chemical information sources.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for proper storage, handling, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 6374-92-1 | [1][3] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [1][4] |

| Molecular Weight | 216.02 g/mol | [1][3] |

| IUPAC Name | 5,7-dichloro-1H-indole-2,3-dione | [4] |

| Appearance | Solid | [1][3] |

| Melting Point | 218-223 °C | [1][3] |

| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | [3] |

| Canonical SMILES | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be aware of its potential dangers before handling. The Globally Harmonized System (GHS) classification is summarized in the following table.

| Hazard Category | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity | Acute Toxicity 4, Oral | GHS07 (Exclamation Mark) | Danger | H302: Harmful if swallowed |

| Eye Damage | Eye Damage 1 | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage |

References:[1]

Toxicological Summary

| Endpoint | Classification / Data | Notes | Reference(s) |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. The acute toxicity estimate for Category 4 is between 300 and 2000 mg/kg. | [1] |

| Serious Eye Damage | Category 1 | Causes serious eye damage. Direct contact can lead to irreversible damage. | [1] |

| Skin Corrosion/Irritation | Not Classified | While not formally classified, direct contact should be avoided through the use of appropriate gloves. | |

| Carcinogenicity | No Data Available | Not evaluated. | |

| Mutagenicity | No Data Available | Not evaluated. |

Safe Handling and Experimental Protocols

Adherence to a strict experimental protocol is crucial when working with this compound. The following section outlines a general methodology for safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

The minimum required PPE when handling this compound is detailed below.

| Protection Type | Specification | Reference(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities. | [1] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). A lab coat is mandatory. | [1] |

| Respiratory Protection | For handling the solid powder outside of a ventilated enclosure, a dust mask (e.g., N95) is required. All weighing and transfers should ideally be performed in a chemical fume hood or ventilated balance enclosure. | [1] |

General Handling Protocol

This protocol covers the key steps from material receipt to waste disposal.

-

Receiving and Storage:

-

Weighing and Aliquoting (to be performed in a chemical fume hood or ventilated enclosure):

-

Don the appropriate PPE as specified in Table 4.

-

Place a weigh boat on a calibrated analytical balance.

-

Carefully transfer the required amount of this compound powder using a clean spatula. Avoid generating dust.

-

If dust is generated, gently clean the area with a damp paper towel (wetted with an appropriate solvent like ethanol) and dispose of it as hazardous waste. Do not dry sweep.

-

Securely close the primary container immediately after use.

-

-

Solution Preparation:

-

Add the weighed solid to the appropriate reaction vessel or flask inside the fume hood.

-

Slowly add the desired solvent, ensuring the vessel is pointed away from you.

-

If necessary, use sonication or gentle heating with stirring to facilitate dissolution.

-

-

Reaction and Work-up:

-

Conduct all reactions within a certified chemical fume hood.

-

Maintain containment throughout the experiment. Use closed systems where possible.

-

During work-up procedures (e.g., extractions, filtrations), be mindful of potential exposure to solutions and contaminated equipment.

-

-

Decontamination and Waste Disposal:

-

All glassware and equipment contaminated with this compound must be decontaminated. Rinse with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste.

-

Dispose of solid waste (contaminated weigh boats, gloves, paper towels) and liquid waste (reaction mixtures, solvent rinses) in appropriately labeled, sealed hazardous waste containers.

-

Follow all local, state, and federal regulations for hazardous waste disposal.[1]

-

Emergency Procedures

First Aid Measures

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing.

Accidental Release

-

Ensure adequate ventilation and wear appropriate PPE.

-

Avoid dust formation.

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a wet cloth or paper towels, disposing of them as hazardous waste.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: In a fire, toxic fumes may be produced, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

Visualization of Safe Handling Workflow

The following diagram illustrates the standard operating procedure for safely handling this compound in a research environment.

References

Unveiling the Therapeutic Potential of 5,7-Dichloroisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antiviral, anticonvulsant, and anticancer properties. The isatin scaffold serves as a versatile pharmacophore, and its substitution pattern can be modulated to enhance potency and selectivity against various therapeutic targets. Among these derivatives, 5,7-Dichloroisatin, a halogenated analog, presents a compelling case for further investigation. Halogenation at the C5 and C7 positions of the isatin ring is a known strategy to potentially enhance biological activity, particularly in the realm of oncology. This technical guide aims to consolidate the current understanding of the potential therapeutic targets of this compound, providing a foundational resource for researchers engaged in the discovery and development of novel therapeutics. While direct and extensive research on this compound remains somewhat nascent, this guide draws upon the broader knowledge of isatin derivatives to infer and highlight its most probable mechanisms of action and therapeutic targets.

Potential Therapeutic Targets

Based on structure-activity relationship studies of various isatin analogs, this compound is likely to exert its biological effects through the modulation of several key cellular proteins and pathways. The increased hydrophobicity due to the dichloro-substitution may enhance its interaction with specific enzyme active sites.

Protein Kinases

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Isatin derivatives have been identified as inhibitors of several protein kinases.

-

Cyclin-Dependent Kinases (CDKs): Some brominated isatin derivatives have demonstrated inhibitory activity against CDK2, a key regulator of the cell cycle.[1] Given the structural similarities, this compound may also function as a CDK inhibitor, leading to cell cycle arrest and a halt in cancer cell proliferation.

Caspases and Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.

-

Caspase Activation: Certain isatin-hydrazine hybrids have been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.[1] This activation is often a downstream consequence of increased reactive oxygen species (ROS) production. The electrophilic nature of the isatin core in this compound could contribute to cellular stress and ROS generation, thereby triggering the intrinsic apoptotic pathway.

Carboxylesterases

Carboxylesterases (CEs) are involved in the metabolism of a wide range of xenobiotics and endogenous esters. Inhibition of these enzymes can modulate the pharmacokinetics of co-administered drugs.

-

Enzyme Inhibition: Studies on various isatin analogs have demonstrated their ability to act as potent and specific inhibitors of CEs.[2] The inhibitory potency of isatins against CEs has been correlated with their hydrophobicity. The presence of two chlorine atoms in this compound significantly increases its lipophilicity, suggesting it could be a potent inhibitor of carboxylesterases.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data (e.g., IC50, Ki values) specifically for the inhibitory activity of this compound against the aforementioned targets. The following table is presented as a template for researchers to populate as data becomes available.

| Target Family | Specific Target | This compound IC50/Ki | Reference Compound | Reference Compound IC50/Ki |

| Protein Kinases | CDK2 | Data not available | Roscovitine | ~0.2 µM (IC50) |

| Apoptosis Pathway | Caspase-3/7 | Data not available | Z-DEVD-FMK | ~10 nM (Ki) |

| Hydrolases | Carboxylesterase 1 (hCE1) | Data not available | Benzil | 45 nM (Ki) |

Signaling Pathways and Experimental Workflows

To facilitate further research into the mechanism of action of this compound, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway and a general experimental workflow for target identification.

Caption: Putative Apoptosis Induction Pathway for this compound.

Caption: Experimental Workflow for Target Identification of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the rigorous evaluation of this compound's therapeutic potential. The following are generalized protocols for key assays that would be pertinent to its investigation.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to determine the binding affinity of this compound to a panel of kinases.

Materials:

-

Kinase of interest

-

Eu-labeled anti-tag antibody

-

Alexa Fluor™ labeled kinase tracer

-

TR-FRET dilution buffer

-

This compound stock solution (in DMSO)

-

384-well assay plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the diluted compound or DMSO (as a control).

-

Prepare a solution containing the kinase and the Alexa Fluor™ labeled tracer in TR-FRET dilution buffer.

-

Prepare a solution of the Eu-labeled antibody in TR-FRET dilution buffer.

-

Add 5 µL of the kinase/tracer solution to each well, followed by the addition of 5 µL of the antibody solution.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the percent displacement of the tracer by the compound and determine the IC50 value from a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Carboxylesterase Inhibition Assay

This assay measures the inhibition of carboxylesterase activity using a chromogenic substrate.

Materials:

-

Purified human carboxylesterase (e.g., hCE1)

-

Assay buffer (e.g., phosphate buffer, pH 7.4)

-

p-Nitrophenyl acetate (pNPA) substrate solution

-

This compound stock solution (in DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the assay buffer, carboxylesterase enzyme, and various concentrations of this compound or DMSO (control).

-

Pre-incubate the enzyme with the inhibitor for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).

-

Initiate the reaction by adding the pNPA substrate solution to each well.

-

Immediately monitor the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

-

Determine the initial reaction velocities from the linear portion of the absorbance curves.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. Kinetic parameters (Ki) can be determined by varying both substrate and inhibitor concentrations.

Conclusion

This compound holds promise as a scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potential to target key cellular pathways involved in cell proliferation and apoptosis warrants further in-depth investigation. This technical guide provides a framework for researchers to explore the therapeutic targets of this compound by outlining probable mechanisms of action, providing templates for data organization, and detailing essential experimental protocols. The systematic evaluation of this compound against a broad range of biological targets will be crucial in elucidating its precise mechanism of action and advancing its potential clinical applications.

References

literature review on the discovery of 5,7-Dichloroisatin

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives represent a prominent class of heterocyclic compounds with a wide spectrum of biological activities, making them a focal point in medicinal chemistry and drug development. The isatin scaffold is found in various natural products and has been synthetically modified to create a vast library of compounds with therapeutic potential. These derivatives have demonstrated a range of pharmacological effects, including antitumor, antiviral, antibacterial, and anti-inflammatory properties.

This technical guide provides an in-depth overview of a specific halogenated derivative, 5,7-Dichloroisatin. Halogenation of the isatin core, particularly at the C5 and C7 positions, is a key strategy for enhancing biological potency. This document details the discovery and synthesis of this compound, its known and potential biological activities, and provides detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of isatin-based compounds.

Discovery and Synthesis of this compound

The primary method for the synthesis of this compound is through the direct chlorination of isatin. A common and efficient method employs trichloroisocyanuric acid (TCCA) as the chlorinating agent. The reaction is typically carried out in a strong acid, such as sulfuric acid or acetic acid, which facilitates the electrophilic aromatic substitution. The use of an excess of TCCA ensures the dichlorination at the 5 and 7 positions of the isatin ring.

The general synthetic scheme is as follows:

Caption: Synthetic route to this compound from Isatin.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from literature procedures for the chlorination of isatin using TCCA.

Materials:

-

Isatin

-

Trichloroisocyanuric acid (TCCA)

-

Concentrated Sulfuric Acid (H₂SO₄) or Glacial Acetic Acid (CH₃COOH)

-

Cracked ice

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a flask equipped with a magnetic stirrer, add isatin (1 equivalent).

-

Slowly add concentrated sulfuric acid or glacial acetic acid with stirring until the isatin is completely dissolved.

-

Cool the mixture in an ice bath.

-

Slowly add TCCA (at least 2 equivalents for dichlorination) in small portions, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Carefully pour the reaction mixture over a large volume of cracked ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid.

-

To remove the isocyanuric acid byproduct, dissolve the crude product in ethyl acetate and filter.

-

Dry the ethyl acetate solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetone).

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound is limited in publicly available literature, the activities of other halogenated isatin derivatives provide strong indications of its potential therapeutic effects, particularly in the realm of oncology.

Anticancer Activity:

Halogenated isatins have consistently demonstrated potent cytotoxic effects against a variety of cancer cell lines. The introduction of chlorine atoms at the 5 and 7 positions is expected to enhance the lipophilicity and electrophilicity of the isatin core, potentially leading to improved cellular uptake and target engagement.

Potential Mechanisms of Action:

Based on studies of related compounds, the anticancer effects of this compound are likely mediated through the induction of apoptosis and the inhibition of key cell cycle regulators.

-

Induction of Apoptosis via Caspase Activation: Isatin derivatives have been shown to induce apoptosis by activating the caspase cascade. This process involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). Activated caspase-3 then cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. It is plausible that this compound could trigger the intrinsic apoptotic pathway.

Caption: Potential intrinsic apoptosis pathway induced by this compound.

-

Inhibition of Cyclin-Dependent Kinases (CDKs): The isatin scaffold is a known inhibitor of various protein kinases, including CDKs. CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S transition and S phase progression of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and can prevent cancer cell proliferation. Given that other isatin derivatives target CDK2, it is a highly probable target for this compound.

Caption: Potential mechanism of cell cycle arrest via CDK2 inhibition.

Quantitative Biological Data

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| 5-Chloroisatin derivative | MCF-7 | Breast | ~10-20 |

| 5-Bromoisatin derivative | SW620 | Colon | <10 |

| Halogenated Isatin-Oxime | PC3 | Prostate | <10 |

| Halogenated Isatin-Oxime | AsPC-1 | Pancreatic | <10 |

| Isatin-Hydrazone hybrid | HepG2 | Liver | ~10-100 |

Note: The IC₅₀ values are approximate and collated from various studies on different halogenated isatin derivatives to indicate a general potency range. Specific values for this compound would require experimental determination.

Recommended Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

DMSO (vehicle control)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Caspase-3/7 Activity Assay

This assay measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in a white-walled 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

-

Allow the plate to equilibrate to room temperature.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add the Caspase-Glo® 3/7 reagent to each well.

-

Mix the contents on a plate shaker at a low speed for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer.

-

Express the results as fold-change in caspase activity relative to the vehicle control.

In Vitro CDK2 Kinase Assay

This assay determines the direct inhibitory effect of the compound on CDK2 activity.

Materials:

-

Recombinant active CDK2/Cyclin E or CDK2/Cyclin A enzyme

-

Kinase buffer

-

ATP

-

CDK2 substrate (e.g., Histone H1)

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White-walled 384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the CDK2 enzyme, the substrate, and the compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent, following the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of CDK2 inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a synthetically accessible derivative of the versatile isatin scaffold. While direct and extensive biological studies on this specific compound are not widely reported, the established structure-activity relationships of halogenated isatins strongly suggest its potential as a potent anticancer agent. The likely mechanisms of action include the induction of caspase-mediated apoptosis and the inhibition of cell cycle progression through the targeting of cyclin-dependent kinases such as CDK2. The experimental protocols provided in this guide offer a framework for the synthesis and comprehensive biological evaluation of this compound, encouraging further investigation into its therapeutic potential. Future research should focus on determining its specific IC₅₀ values against a panel of cancer cell lines and elucidating its precise molecular targets and effects on cellular signaling pathways.

understanding the reactivity of the isatin core in 5,7-Dichloroisatin

An In-Depth Technical Guide to the Reactivity of the 5,7-Dichloroisatin Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its synthetic versatility and broad spectrum of biological activities.[1][2][3][4] Its derivatives are integral to the development of novel therapeutic agents, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] This guide focuses on this compound, a halogenated analog where the isatin core's reactivity is significantly influenced by the presence of two electron-withdrawing chlorine atoms on the benzene ring.

The introduction of these chloro-substituents at the C5 and C7 positions enhances the electrophilic nature of the isatin core, particularly at the C3-carbonyl group, and modulates the molecule's lipophilicity and potential for intermolecular interactions. Understanding the nuanced reactivity of this core is paramount for its strategic utilization in medicinal chemistry and the synthesis of complex heterocyclic systems. This document provides a comprehensive technical overview of the synthesis, reactivity, and experimental protocols related to this compound.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature with distinct physical properties.[6] The key data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 6374-92-1 | [6] |

| Molecular Formula | C₈H₃Cl₂NO₂ | [6][7] |

| Molecular Weight | 216.02 g/mol | [6] |

| Appearance | Solid | |

| Melting Point | 218-223 °C | [6] |

| InChI Key | AYGGQJHJRFZDFH-UHFFFAOYSA-N | [7] |

| SMILES | Clc1cc(Cl)c2NC(=O)C(=O)c2c1 | [6] |

Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR) for the parent this compound is not extensively detailed in the provided search results, though data for its derivatives are available in various literature sources.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct electrophilic chlorination of the isatin starting material. A highly effective and high-yielding method utilizes trichloroisocyanuric acid (TCCA) in a strong acid medium.

Experimental Protocol: Chlorination of Isatin

This protocol is adapted from a procedure describing the synthesis of this compound from isatin using TCCA.[1]

-

Reactant Preparation: In a suitable reaction flask, combine isatin (1 equivalent) and an excess of trichloroisocyanuric acid (TCCA).

-

Cooling: Cool the mixture to -78°C using a dry ice-acetone bath.

-

Acid Addition: Add concentrated sulfuric acid dropwise to the cooled mixture via an addition funnel, maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction to proceed. The reaction conditions are maintained until completion (monitoring by TLC is recommended).

-

Work-up: Upon completion, the reaction mixture is carefully poured onto ice. The resulting precipitate is collected by filtration, washed thoroughly with water to remove residual acid, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetone) to yield pure this compound.[8] An 85% yield has been reported for this transformation.[1]

Core Reactivity of this compound

The reactivity of the this compound core is dictated by several key features: the acidic N-H proton, a highly electrophilic C3-ketone, a less reactive C2-amide carbonyl, and a deactivated aromatic ring. The two chlorine atoms are strongly electron-withdrawing, which increases the acidity of the N-H proton and significantly enhances the electrophilicity of the C3-carbonyl carbon.

Reactions at the N1-Position (Amine)

The N-H proton is acidic and can be readily removed by a base. The resulting anion is a potent nucleophile that can undergo various reactions.

-

N-Alkylation: N-alkylated derivatives of this compound are commonly prepared as intermediates for further synthetic transformations.[1] The reaction typically involves treating this compound with a base (e.g., K₂CO₃) followed by an alkyl halide.

Reactions at the C3-Position (Ketone)

The C3-carbonyl is the most reactive site for nucleophilic attack. This reactivity is amplified in this compound due to the inductive electron withdrawal by the chlorine atoms.

-

Condensation Reactions: It readily condenses with a wide array of primary amines and other nitrogen nucleophiles to form Schiff bases and hydrazones. For instance, reaction with thiosemicarbazide yields the corresponding 3-thiosemicarbazone, a common precursor for synthesizing 1,2,4-triazino[5,6-b]indole derivatives.[9]

-

Aldol and Related Condensations: The C3-carbonyl can participate in base-catalyzed aldol-type reactions with compounds containing active methylene groups.[2]

-

Spirocycle Formation: Three-component reactions involving isatin, an amino acid, and a dienophile can lead to the formation of complex spirooxindole systems, a reaction pathway also accessible for the 5,7-dichloro derivative.[2]

Reactions at the C2-Position (Amide)

The C2-carbonyl is part of an amide linkage and is significantly less electrophilic than the C3-ketone due to resonance stabilization from the nitrogen lone pair. Reactions at this site typically require more forcing conditions.

-

Oxidative Ring Opening: A characteristic reaction of the isatin core is its oxidation with alkaline hydrogen peroxide, which cleaves the C2-C3 bond to form a substituted anthranilic acid derivative.[1] This serves as both a synthetic tool and a method for structural proof.

Quantitative Reaction Data

The following table summarizes quantitative yields for the synthesis of this compound and a representative derivative reaction of a closely related analog.

| Reaction | Starting Material | Product | Reagents | Yield | Reference |

| Dichlorination | Isatin | This compound | TCCA, H₂SO₄ | 85% | [1] |

| Thiosemicarbazone Formation | 5-Chloroisatin | 5-Chloroisatin 3-thiosemicarbazone | Thiosemicarbazide, EtOH, HOAc | 90% | [9] |

| Cyclization | 5-Chloroisatin 3-thiosemicarbazone | 8-Chloro-1,2,4-triazino[5,6-b]indole-3-thiol | K₂CO₃, H₂O, Microwave | N/A* | [9] |

*Yield for the 5-chloro analog in the subsequent cyclization step was not explicitly stated in the abstract, though the method was described as efficient.

Key Experimental Protocols

Synthesis of 5-Chloroisatin 3-Thiosemicarbazone

This protocol demonstrates a typical condensation reaction at the C3-carbonyl of a halogenated isatin and is adaptable for this compound.[9]

-

Reactant Mixture: A mixture of 5-chloroisatin (1 equivalent) and thiosemicarbazide (1.2 equivalents) in ethanol is prepared.

-

Catalyst: A catalytic amount of glacial acetic acid (e.g., one drop) is added to the mixture.

-

Reaction: The mixture is subjected to microwave irradiation for approximately 2.5 minutes. The reaction progress can be monitored by TLC.

-